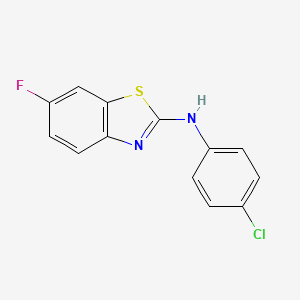

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGORJZPLOXPETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, a member of the benzothiazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring both chlorinated and fluorinated aromatic systems. Its molecular formula is , with a molecular weight of 232.69 g/mol. The presence of the fluorine and chlorine atoms enhances its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial and antifungal properties. Research has demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound's mechanism involves disrupting cellular processes in pathogens, making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promise in inhibiting key enzymes involved in cancer cell proliferation. Notably, it has been tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung) | 22.13 | PI3Kγ inhibition |

| This compound | MCF-7 (breast) | 61.03 | CDK2 and Akt inhibition |

These findings suggest that the compound may affect multiple signaling pathways associated with tumor growth and survival .

Enzyme Inhibition

The compound has also been identified as an inhibitor of various critical enzymes involved in cellular functions. Studies indicate that it can inhibit cyclin-dependent kinases (CDKs), mTOR pathways, and other regulators essential for cell cycle progression and apoptosis .

Case Studies

Recent studies have highlighted the compound's potential in clinical settings:

- Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells using flow cytometry. The results indicated significant apoptosis induction at concentrations above 10 µM .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against clinical isolates of Staphylococcus aureus. The results demonstrated a strong correlation between concentration and inhibition zone size, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

Variations in substituents at the 6-position of the benzothiazole ring significantly alter physicochemical properties. lists several 1,3-benzothiazol-2-amine derivatives with distinct substituents:

| Compound | Substituent at 6-position | Melting Point (°C) |

|---|---|---|

| 6-Fluoro (3l) | F | 153–155 |

| 6-Chloro (3m) | Cl | 158–160 |

| 6-Cyano (3j) | CN | 185–187 |

| 6-Nitro (3k) | NO₂ | 223–225 |

The target compound combines a 6-fluoro group with a 4-chlorophenyl substituent.

Aryl Substituent Variations on the Amine Group

The 4-chlorophenyl group on the amine is a critical structural feature. For example:

- N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM)

- N-(4-chlorophenyl)maleimide (IC₅₀ = 7.24 μM)

- N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM)

This implies that substituting the 4-chlorophenyl group in the target compound with other halophenyl groups may retain or modulate bioactivity without drastic losses in potency .

Key Research Findings and Implications

- Substituent Position and Bioactivity : The 6-fluoro substituent on benzothiazole may enhance electronic interactions in target binding, while the 4-chlorophenyl group contributes to lipophilicity and receptor affinity.

- Synthetic Flexibility: Mechanochemical methods () enable efficient synthesis of benzothiazole derivatives, suggesting scalable routes for the target compound.

- Halogen Effects : The size and electronegativity of halogen substituents (F, Cl, Br, I) on aryl groups may have minimal impact on certain biological activities, as seen in MGL inhibition (), but could influence physicochemical properties like melting points .

Q & A

Advanced Research Question

- Electron-withdrawing groups (e.g., -F) : Decrease π→π* transition energy, shifting UV-Vis absorption to 320 nm (ε = 12,500 M⁻¹cm⁻¹) .

- Hammett constants : The 4-chlorophenyl group (σₚ = 0.23) enhances electrophilic substitution rates at the thiazole ring’s C5 position compared to -OCH₃ (σₚ = -0.27) .

- Reactivity : Fluorine’s inductive effect increases oxidative stability, as shown by TGA data (decomposition onset at 279°C vs. 251°C for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.